molecular formula C10H24O2Si B075045 Dibutoxy(dimethyl)silane CAS No. 1591-02-2

Dibutoxy(dimethyl)silane

Cat. No. B075045
CAS RN: 1591-02-2
M. Wt: 204.38 g/mol
InChI Key: GQNWJCQWBFHQAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Dibutoxy(dimethyl)silane often involves reactions of silicon tetrachloride with alkyl or aryl groups. For instance, tetrakis(N,N-dimethylhydroxylamido)silane is prepared by reacting silicon tetrachloride with lithium N,N-dialkylhydroxylamide (N. W. Mitzel, A. J. Blake, D. Rankin, 1997). This method showcases the flexibility of silicon chemistry in introducing various functional groups to the silicon atom.

Molecular Structure Analysis

The molecular structure of silane derivatives, including Dibutoxy(dimethyl)silane, often features tetrahedral silicon centers. For example, the structure of tetrakis(N,N-dimethylhydroxylamido)silane displays a (4 + 4)-coordinate silicon atom with narrow SiON angles, indicating the versatile coordination geometry of silicon atoms (N. W. Mitzel, A. J. Blake, D. Rankin, 1997).

Scientific Research Applications

  • Nanocomposite Foams : In a study by Park, Kim, & Chowdhury (2008), Silane was used to chemically bond polymer and organoclay in nanocomposite foams, enhancing their compression set properties.

  • Modification of Nano-fibriform Silica : Wang et al. (2009) Wang, Lu, Xiao, Ma, & Li (2009) explored the modification of nano-fibriform silica by dimethyldichlorosilane, showing improvements in the dispersion of silica in organic solvents and increased strength.

  • Lithium-ion Batteries : Xia et al. (2008) Xia, Wang, Wu, Luo, Zhao, & Ree (2008) investigated phenyl tris-2-methoxydiethoxy silane as an additive in lithium-ion batteries, finding it effective in suppressing co-intercalation of propylene carbonate.

  • Silylation of Silica Surfaces : Sindorf & Maciel (1983) Sindorf & Maciel (1983) studied the silylation of silica surfaces with dimethyldichlorosilane and other silanes, focusing on the behavior of various silane reagents.

  • Insertion Reactions of Silanes : Herbig, Böhme, & Kroke (2018) Herbig, Böhme, & Kroke (2018) explored the insertion reactions of trimethyl(N-morpholino)silane and dimethyl-di(N-morpholino)silane with CO2 and other compounds, observing the formation of carbamoylic moieties.

  • Silane Compounds in Li-ion Batteries : Amine et al. (2006) Amine, Wang, Vissers, Zhang, Rossi, & West (2006) synthesized novel silane compounds for use as non-aqueous electrolyte solvents in lithium-ion batteries, showing promising results in battery performance.

  • Self-lubricating Silicone Elastomer Biomaterials : Woolfson et al. (2003) Woolfson, Malcolm, Gorman, Jones, Brown, & McCullagh (2003) developed self-lubricating silicone elastomers using higher molecular weight tetra(alkoxy)silanes, leading to elastomers with significantly reduced friction coefficients.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Dibutoxy(dimethyl)silane . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed .

properties

IUPAC Name

dibutoxy(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNWJCQWBFHQAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO[Si](C)(C)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936047
Record name Dibutoxy(dimethyl)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutoxy(dimethyl)silane

CAS RN

1591-02-2
Record name Dibutoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1591-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dibutoxydimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dibutoxydimethyl-
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Record name Dibutoxy(dimethyl)silane
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Record name Dibutoxy(dimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.971
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
OJ Sharaibi, KT Omolokun, OK Oluwa… - Journal of …, 2023 - phytojournal.com
Nigeria and Africa are good repositories of great diversity of therapeutic plants which are traditionally used to treat myriads of ailments and diseases. Dysphania ambrosioides is one of …
Number of citations: 0 www.phytojournal.com
C Guigón-López, PD Holguín-Ibarra, JH Torres-Zapien… - Biological Control, 2021 - Elsevier
Fresh apple market is affected every year by losses caused by fungi invasion and spoilage, with Botrytis cinerea one of the main responsible pathogens. The objective of this study was …
Number of citations: 9 www.sciencedirect.com
HZXGAO LU, SUN Yu-ting - Biotechnology Bulletin, 2019 - biotech.aiijournal.com
Abstract: Trichoderma harzianum is an important biocontrol bacterium and has an antagonistic effect on pathogenic bacteria of vegetable diseases. In order to determine the biocontrol …
Number of citations: 1 biotech.aiijournal.com
C Wohlfarth, B Wohlfahrt - Pure Organometallic and Organononmetallic …, 2001 - Springer
This document is part of Subvolume A ‘Pure Organometallic and Organononmetallic Liquids, Binary Liquid Mixtures’ of Volume 18 ‘Viscosity of Pure Organic Liquids and Binary Liquid …
Number of citations: 0 link.springer.com
陆洪省, 张雪, 高宇婷, 孙珮铭, 邱萌萌 - 生物技术通报, 2019 - biotech.aiijournal.com
: 哈茨木霉作为一类重要的生防菌, 对蔬菜病害致病菌具有拮抗作用. 为确定分离的哈茨木霉SKD-ZX-1 的生防效果, 利用气质联用技术对菌株的发酵液进行测定和分析, 利用宏基因组测序方法…
Number of citations: 1 biotech.aiijournal.com

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